

Application Note: High-Yield Synthesis of 2-Methoxy-5-nitrophenyl Acetate

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Compound of Interest

Compound Name: 2-methoxy-5-nitrophenyl acetate

CAS No.: 53606-41-0

Cat. No.: B3053417

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Executive Overview

The compound **2-methoxy-5-nitrophenyl acetate** (CAS: 53606-41-0) is a highly versatile acetate ester utilized extensively as a building block in organic synthesis, a precursor for photo-caged cross-linkers, and a key intermediate in the development of biologically active probes[1], [2]. Synthesizing this compound from 2-methoxy-5-nitrophenol (also known as 5-nitroguaiacol) requires overcoming the inherent low nucleophilicity of the starting phenol.

This application note details a highly robust, self-validating protocol for the acetylation of 2-methoxy-5-nitrophenol using acetic anhydride, driven by 4-dimethylaminopyridine (DMAP) catalysis and triethylamine (Et₃N)[2].

Mechanistic Insights & Reaction Causality

As synthetic chemists, we must design protocols that address the specific electronic environment of our substrates. The starting material, 2-methoxy-5-nitrophenol, presents a unique challenge:

- **Electronic Deactivation:** The nitro ($-\text{NO}_2$) group at the 5-position exerts a powerful inductive electron-withdrawing effect across the aromatic ring. This significantly reduces the electron density on the phenolic oxygen, rendering it a weak nucleophile.
- **Catalytic Imperative:** Standard uncatalyzed esterification with acetic anhydride is impractically slow for this substrate. To bypass this kinetic bottleneck, we employ DMAP as a nucleophilic catalyst. DMAP rapidly attacks acetic anhydride to generate an -acylpyridinium intermediate—a highly reactive electrophile that readily acylates even deactivated phenols[2].
- **Thermodynamic Driving Force:** Triethylamine is introduced as an auxiliary base. It serves a dual purpose: it establishes an equilibrium that deprotonates the phenol to the more reactive phenoxide, and it irreversibly scavenges the acetic acid byproduct, driving the reaction to completion and preventing the protonation/deactivation of the DMAP catalyst.

Quantitative Data & Stoichiometry

The following tables summarize the critical quantitative parameters required to execute this synthesis on a standard 10 mmol scale.

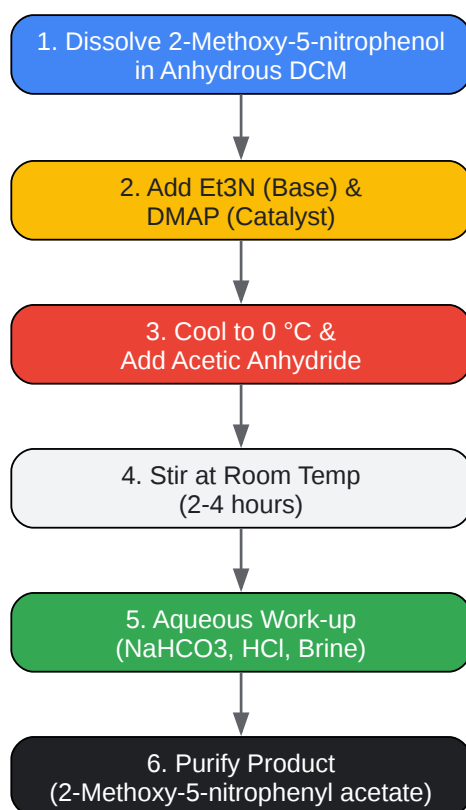
Table 1: Reaction Components and Stoichiometry

Reagent / Material	MW (g/mol)	Equivalents	mmol	Amount	Function
2-Methoxy-5-nitrophenol	169.13	1.0	10.0	1.69 g	Starting Material
Acetic Anhydride	102.09	1.2	12.0	1.13 mL	Acetylating Agent
Triethylamine (Et_3N)	101.19	1.5	15.0	2.10 mL	Auxiliary Base
DMAP	122.17	0.1	1.0	122 mg	Nucleophilic Catalyst
Dichloromethane (DCM)	84.93	Solvent	-	20.0 mL	Reaction Medium

Table 2: Product Specifications & Validation Metrics

Property	Expected Value
Product Name	2-Methoxy-5-nitrophenyl acetate
CAS Number	53606-41-0
Molecular Formula	C ₉ H ₉ NO ₅
Molecular Weight	211.17 g/mol
Target Yield	88% – 95% (1.86 g – 2.00 g)
TLC R _f (30% EtOAc/Hexanes)	~0.60 (Product) vs ~0.30 (Starting Phenol)

Experimental Workflow Visualization



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Fig 1. Step-by-step experimental workflow for the acetylation of 2-methoxy-5-nitrophenol.

Step-by-Step Experimental Protocol

This protocol is engineered to ensure high purity and yield by strictly controlling the reaction environment and order of addition[2].

Step 1: Reaction Setup

- Oven-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon).
- Charge the flask with 1.69 g (10.0 mmol) of 2-methoxy-5-nitrophenol.
- Add 20 mL of anhydrous Dichloromethane (DCM). Causality: Anhydrous conditions are critical; ambient moisture will competitively hydrolyze acetic anhydride into unreactive acetic acid.

Step 2: Base and Catalyst Addition 4. Add 122 mg (1.0 mmol, 10 mol%) of DMAP, followed by 2.10 mL (15.0 mmol, 1.5 eq) of Triethylamine. 5. Stir the mixture for 5 minutes until complete dissolution is achieved. The solution may darken slightly upon deprotonation of the phenol.

Step 3: Acylation 6. Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. 7. Using a syringe, add 1.13 mL (12.0 mmol, 1.2 eq) of Acetic Anhydride dropwise over 5 minutes. Causality: The formation of the

-acylpyridinium intermediate is exothermic. Dropwise addition at 0 °C prevents localized thermal spikes that lead to the formation of colored degradation byproducts. 8. Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours.

Step 4: Aqueous Work-Up 9. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Causality: This step hydrolyzes any unreacted acetic anhydride and neutralizes the acetic acid byproduct, preventing reverse hydrolysis during concentration. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). 11. Wash the combined organic layers with 15 mL of 1M HCl. Causality: The acidic wash selectively protonates Et₃N and DMAP, rendering them water-soluble and stripping them entirely from the organic phase. 12. Wash the organic layer with 15

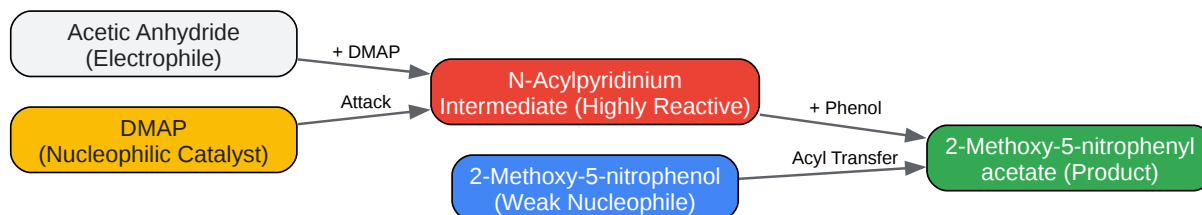
mL of brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.

In-Process Validation (Self-Validating System)

To guarantee scientific integrity, this protocol relies on a self-validating feedback loop. Do not proceed to the next step unless the following criteria are met:

- **Reaction Completion (TLC Check):** Before quenching (Step 9), spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The protocol is validated when the bright yellow phenol spot () is entirely consumed, replaced by a single, fast-moving, UV-active spot () corresponding to the acetate ester.
- **Work-Up Validation (pH Check):** During Step 11, test the aqueous phase of the HCl wash with pH paper. The pH must be < 2 . If the pH is higher, the Et_3N has not been fully neutralized, and a second 1M HCl wash is mandatory to prevent amine contamination in the final product.
- **Mass Balance Validation:** The theoretical yield is 2.11 g. A crude mass recovery between 1.86 g and 2.00 g validates the extraction efficiency. A mass significantly lower indicates product loss in the aqueous phase (likely due to insufficient acidification), while a mass g indicates residual solvent or unremoved acetic acid.

Catalytic Mechanism Visualization



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Fig 2. DMAP-catalyzed nucleophilic acyl substitution mechanism.

References

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Sources

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